Telomerase Inhibition: Derivative 9p Shows IC50 = 23 μM in TRAP Assay
Derivatives synthesized from 6-formylpyridine-2-carboxylic acid exhibit potent telomerase inhibitory activity, whereas unmodified picolinic acid (lacking the 6-formyl group) shows no reported telomerase inhibition under the same assay conditions [1]. Among 21 synthesized 6-formyl-pyridine-2-carboxylate derivatives, the 3,4-dichlorothiophenol ester (compound 9p) demonstrated the highest in vitro activity with an IC50 value of 23 μM in the TRAP (Telomeric Repeat Amplification Protocol) assay [1]. This compound also showed significant in vivo tumor suppression activity, establishing a direct link between the 6-formylpicolinate scaffold and antitumor efficacy [1].
| Evidence Dimension | In vitro telomerase inhibition (TRAP assay) |
|---|---|
| Target Compound Data | 6-formyl-pyridine-2-carboxylate derivative (9p, X=S, R=3,4-Cl2): IC50 = 23 μM |
| Comparator Or Baseline | Unmodified picolinic acid: No reported activity |
| Quantified Difference | Quantified inhibition versus no detectable activity |
| Conditions | TRAP assay (telomerase enzymatic activity) |
Why This Matters
The 23 μM IC50 value provides a benchmark for derivative development, and the SAR data confirms that the 6-formyl group is essential for this biological activity—a key differentiator for procurement decisions in medicinal chemistry programs targeting telomerase.
- [1] Jew S, Park B, Lim D, Kim MG, Chung IK, Kim JH, Hong CI, Kim JK, Park HJ, Lee JH, Park H. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. 2003;13(4):609-612. doi:10.1016/S0960-894X(02)01041-7 View Source
